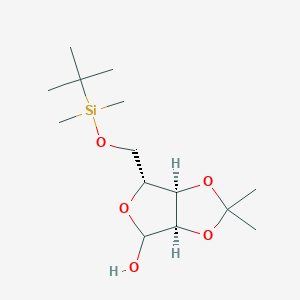

5-O-叔丁基二甲基甲硅烷基-2,3-O-异丙基亚甲基-D-呋喃核糖

描述

Synthesis Analysis

The synthesis of 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose derivatives involves key steps such as condensation, deprotection, and selective functional group transformations. For instance, the compound and its analogues were prepared by condensation of 5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-α-D-erythro-3-pentulofuranose with lithiated derivatives, followed by deprotection processes to yield various protected ribofuranoses (Lipka et al., 1996).

Molecular Structure Analysis

The molecular structure of 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose is characterized by its protective groups, which are strategically placed to facilitate subsequent synthetic transformations. These groups protect the reactive hydroxyl sites of the sugar molecule, making it a versatile intermediate for further chemical modifications.

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, including isomerization and cycloadditions, due to its functional groups. Isomerization between 0-2′ and 0-3′ positions in ribonucleosides has been observed, influenced by solvent type and the specific nucleoside derivative involved (Olgivie & Entwistle, 1981).

科学研究应用

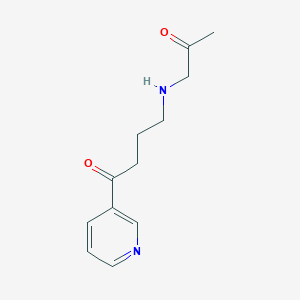

Lipka 等人 (1996) 报道了使用 5-O-叔丁基二甲基甲硅烷基-1,2-O-异丙基亚甲基-3(R)-(烟酰胺-2-甲基)-α-D-呋喃核糖(本化合物的一个衍生物)合成了烟酰胺核苷、烟酰胺单核苷酸和烟酰胺腺嘌呤二核苷酸的亚甲基桥接类似物 (Lipka, Ztorski, Watanabe, & Pankiewicz, 1996)。

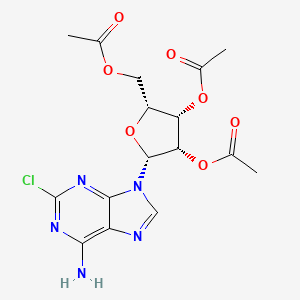

Robins 等人 (2000) 探索了葡萄糖衍生的 3'-(羧甲基)-3'-脱氧核苷和 2', 3'-内酯作为酰胺连接寡核苷酸类似物的合成前体。这包括使用 5-O-乙酰基-或 5-叠氮基-5-脱氧-3-(羧甲基)-D-呋喃核糖的酯,这与本化合物有关 (Robins, Doboszewski, Timoshchuk, & Peterson, 2000)。

Alzérreca (2003) 描述了一种通过 D-(+)-核糖-γ-内酯立体选择性功能化来获得 1'C-修饰核苷支架的新方法,其中涉及 5-O-(叔丁基二苯基甲硅烷基)-2,3-O-异丙基亚甲基-D-呋喃核糖内酯 lb 的糖基化,该化合物与本化合物密切相关 (Alzérreca, 2003)。

Chen, Drach, and Townsend (2003) 进行了一种聚卤代喹啉 C-核苷的会聚合成,作为潜在的抗病毒剂。这涉及使用 6-O-(叔丁基二甲基甲硅烷基)-1-(4,5-二氯-2-硝基苯基)-1,2-二脱氧-3,4-O-异丙基亚甲基-d-阿洛-1-烯醇,这是本化合物的一个衍生物 (Chen, Drach, & Townsend, 2003)。

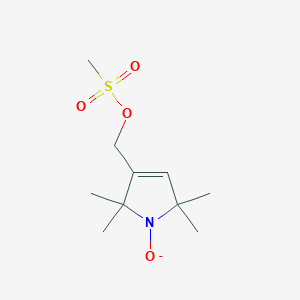

Hall 等人 (2000) 合成了源自碳水化合物酮的 α-氯亚硝基化合物,包括 5-O-(叔丁基二苯基甲硅烷基)-3-氯-3-脱氧-1,2-O-异丙基亚甲基-3-C-亚硝基-α-D-木糖呋喃糖,展示了该化合物在创建新型化学结构中的用途 (Hall, Bailey, Rees, Rosair, & Wightman, 2000)。

属性

IUPAC Name |

(3aR,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-12,15H,8H2,1-7H3/t9-,10-,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLRGSYXWAKGJM-KBIHSYGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)O)CO[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)